molecular formula C7H6N4O2 B13232497 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13232497
M. Wt: 178.15 g/mol
InChI Key: SUCMJONJHSNVMU-UHFFFAOYSA-N
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Description

2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyrazole and pyrimidine ring system with an amino group at the 2-position and a carboxylic acid group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents, catalysts, and temperature control to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group and other positions on the ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 2-position and the carboxylic acid group at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

Overview

2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This compound features a fused pyrazole and pyrimidine ring system, with an amino group at the 2-position and a carboxylic acid group at the 7-position, which contribute to its unique chemical properties and biological interactions .

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting normal cellular functions. This inhibition can lead to various biological effects, such as:

  • Cancer Cell Proliferation Suppression : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .
  • Antiviral Activity : It has been evaluated for its inhibitory effects against viruses such as the hepatitis C virus (HCV) .
  • Enzymatic Inhibition : Its structural similarity to other bioactive compounds suggests that it may interact with specific enzymes involved in metabolic pathways .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line Inhibition (%) IC50 (µM) Mechanism
HepG2 (Liver)54.2512.5CDK inhibition
HeLa (Cervical)38.4415.0CDK inhibition
A549 (Lung)45.0010.0Apoptosis induction

These results suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Antiviral Activity

In a study focused on HCV inhibition, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiviral activity. The findings revealed that certain derivatives exhibited potent inhibitory effects against HCV replication in cell culture systems .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the amino and carboxylic acid groups significantly affect the biological activity of this compound. For example:

  • Positioning of Functional Groups : Variations in the position of the carboxylic acid group lead to different inhibitory profiles against CDKs.
  • Substituent Effects : The introduction of various substituents at specific positions on the pyrazolo ring has been linked to enhanced or reduced biological activities .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on HepG2 and HeLa cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The mechanism was attributed to the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax) .

Case Study 2: Antiviral Activity Against HCV

Another study synthesized a series of derivatives based on this compound and tested them for HCV inhibition. One derivative showed an IC50 value of 0.5 µM, indicating potent antiviral activity. Structure-activity relationship analysis suggested that modifications to the amino group could enhance binding affinity to viral targets .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-5-3-6-9-2-1-4(7(12)13)11(6)10-5/h1-3H,(H2,8,10)(H,12,13)

InChI Key

SUCMJONJHSNVMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)N)N=C1)C(=O)O

Origin of Product

United States

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